molecular formula C18H18Na4O8P2 B1228457 Fosfestrol Sodium CAS No. 4719-75-9

Fosfestrol Sodium

Cat. No.: B1228457
CAS No.: 4719-75-9
M. Wt: 516.2 g/mol
InChI Key: XGZAXRQNRRXUMY-UHFFFAOYSA-J
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fosfestrol Sodium plays a significant role in biochemical reactions by acting as an agonist of the estrogen receptor. This interaction is crucial for its therapeutic effects. Upon administration, this compound is converted into diethylstilbestrol, which then binds to estrogen receptors. This binding leads to the modulation of various biochemical pathways, including the inhibition of gonadotropin release from the pituitary gland. Additionally, this compound interacts with proteins such as sex hormone-binding globulin, which influences its bioavailability and activity .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In prostate cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways. Specifically, this compound influences the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the synthesis of DNA, RNA, and proteins. These changes are mediated through its interaction with estrogen receptors, leading to downstream effects on gene expression and cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to diethylstilbestrol, which then binds to estrogen receptors. This binding triggers a cascade of molecular events, including the activation or inhibition of specific genes. This compound acts as an agonist of the estrogen receptor, leading to the suppression of testosterone levels in men. This suppression is achieved through the inhibition of gonadotropin-releasing hormone from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and gradual degradation, which influences its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, leading to sustained suppression of testosterone levels and continuous inhibition of prostate cancer cell proliferation. Prolonged exposure to this compound may also result in the development of resistance in some cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostate cancer cell growth without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including cardiovascular complications and thromboembolic events. These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. Upon administration, it undergoes enzymatic conversion to diethylstilbestrol, which then exerts its effects on estrogen receptors. This conversion is facilitated by enzymes such as phosphatases. Additionally, this compound influences metabolic flux by altering the levels of various metabolites involved in estrogen signaling pathways. These changes in metabolic pathways contribute to its therapeutic efficacy and potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is distributed throughout the body, with a particular affinity for prostate tissue. This compound is transported across cell membranes by estrogen transporters and binds to sex hormone-binding globulin, which regulates its bioavailability. This distribution pattern ensures that the compound reaches its target tissues and exerts its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with estrogen receptors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of this compound ensures that it can effectively modulate gene expression and cellular processes .

Preparation Methods

Fosfestrol Sodium is synthesized through a series of chemical reactions involving diethylstilbestrol and phosphoric acid. The synthetic route typically involves the esterification of diethylstilbestrol with phosphoric acid, resulting in the formation of diethylstilbestrol diphosphate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product. Industrial production methods may involve large-scale esterification processes, followed by purification steps to isolate the pure compound .

Chemical Reactions Analysis

Fosfestrol Sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of diethylstilbestrol quinone, while reduction may yield diethylstilbestrol .

Scientific Research Applications

Fosfestrol Sodium has a wide range of scientific research applications, including:

Properties

IUPAC Name

tetrasodium;[4-[4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZAXRQNRRXUMY-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Na4O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963762
Record name Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4719-75-9
Record name Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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